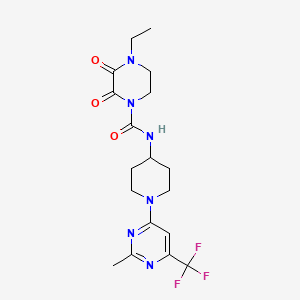

4-ethyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dioxopiperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-ethyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-2,3-dioxopiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23F3N6O3/c1-3-25-8-9-27(16(29)15(25)28)17(30)24-12-4-6-26(7-5-12)14-10-13(18(19,20)21)22-11(2)23-14/h10,12H,3-9H2,1-2H3,(H,24,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWLFZHUWGDFPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F3N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-ethyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dioxopiperazine-1-carboxamide is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. The presence of a trifluoromethyl group and a piperazine moiety suggests potential pharmacological applications, particularly in the fields of medicinal chemistry and drug development.

Structural Overview

The molecular structure of this compound can be broken down into several key components:

- Pyrimidine Ring : A six-membered ring containing nitrogen atoms that often plays a crucial role in biological interactions.

- Piperidine Moiety : A five-membered ring that can enhance the compound's ability to interact with biological targets.

- Dioxopiperazine Structure : Known for its stability and potential reactivity in biological systems.

Anticancer Properties

Research has indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives containing pyrimidine and piperazine have shown efficacy against various cancer cell lines, potentially through mechanisms involving apoptosis induction and inhibition of cell proliferation.

Antiviral Activity

The compound's structural analogs have been studied for their antiviral properties, particularly against viruses like Ebola. One study demonstrated that similar compounds inhibited viral entry into host cells, showcasing the potential of this compound in antiviral therapy.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes related to disease pathways. For example, compounds with dioxopiperazine structures have been investigated for their ability to inhibit kinases involved in cancer progression.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of related compounds against human cancer cell lines. The results showed that the compound exhibited a dose-dependent response, with significant cytotoxicity observed at concentrations as low as 10 µM.

Case Study 2: Antiviral Mechanism Investigation

In vitro studies on structurally similar compounds revealed their mechanism of action involved blocking the entry of viruses into cells. Docking studies suggested that these compounds bind effectively to the viral glycoprotein, preventing infection.

Pharmacokinetics and Toxicology

Initial studies on the pharmacokinetics of similar compounds suggest favorable absorption and distribution profiles. However, toxicity assessments are crucial for evaluating the safety profile of this compound before clinical application.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the trifluoromethyl group or alterations in the piperidine structure could enhance potency and selectivity.

Comparison with Similar Compounds

Structural Analogues

The following structurally related compounds highlight key similarities and differences:

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ():

- Shares a piperazine carboxamide backbone but lacks the pyrimidine-piperidine moiety.

- The 4-chlorophenyl substituent enhances lipophilicity compared to the target compound’s pyrimidine group .

- The piperazine ring adopts a chair conformation, similar to the target’s piperidine ring, suggesting comparable spatial arrangements in binding pockets .

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (CAS 866137-49-7, ):

- Replaces the pyrimidine with a pyridine ring and introduces a benzoxazinyl group.

- The benzoxazine substituent may enhance π-π stacking interactions but reduce solubility due to aromatic bulk .

1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(4-methylcyclohexyl)piperidine-4-carboxamide (): Shares the pyrimidine-piperidine core but substitutes the dioxopiperazine with a methylcyclohexyl group.

Physicochemical Properties

The table below compares key properties based on structural analysis:

Key Observations :

- The target compound’s dioxopiperazine group increases hydrogen-bond acceptors (8 vs.

- Trifluoromethyl groups in the target and compound improve metabolic stability by blocking oxidation sites .

- The ethylpiperazine in ’s compound reduces steric hindrance, which may favor binding to shallow protein pockets .

Hypothetical Pharmacokinetic and Binding Characteristics

- Lipophilicity : The target compound’s logP (~3.5) balances moderate membrane permeability and solubility, whereas the methylcyclohexyl analogue (logP ~4.0) may face solubility challenges .

- Conformational Rigidity : The dioxopiperazine’s planar structure (vs. piperazine in ) could restrict rotational freedom, favoring entropically driven binding to rigid enzyme active sites .

- Electron Effects : The trifluoromethyl group’s electron-withdrawing nature may polarize the pyrimidine ring, enhancing interactions with cationic residues (e.g., lysine or arginine) in target proteins .

Q & A

Q. What are the key steps for synthesizing 4-ethyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dioxopiperazine-1-carboxamide, and how are reaction conditions optimized?

Synthesis involves multi-step heterocyclic assembly, including:

- Pyrimidine core formation : Nucleophilic substitution or cyclocondensation reactions to introduce the trifluoromethyl group at position 6 .

- Piperidine-piperazine coupling : Amide bond formation between the piperidine and dioxopiperazine moieties under carbodiimide-mediated conditions (e.g., EDCI/HOBt) .

- Final functionalization : Ethylation at the piperazine nitrogen using ethyl halides in the presence of a base like K₂CO₃ . Optimization : Reaction temperature (40–60°C), solvent polarity (DMF or DCM), and stoichiometric ratios (1:1.2 for amine:carbonyl) are critical. Purity is monitored via TLC and HPLC .

Q. Which analytical techniques are essential for characterizing this compound, and how are structural ambiguities resolved?

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrimidine ring and piperidine-piperazine connectivity. For example, the trifluoromethyl group shows a singlet at ~δ 120 ppm in ¹³C NMR .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₅F₃N₆O₃) and detects synthetic byproducts .

- X-ray crystallography (if crystals are obtainable): Resolves stereochemical ambiguities in the piperazine-dioxo moiety .

Q. What preliminary pharmacological assays are recommended to assess this compound’s bioactivity?

- Target binding assays : Radioligand displacement studies (e.g., for kinase or GPCR targets) using HEK293 or CHO-K1 cell membranes .

- Cellular viability assays : MTT or CellTiter-Glo® to evaluate cytotoxicity in cancer/non-cancer cell lines (IC₅₀ determination) .

- ADME profiling : Microsomal stability (human liver microsomes) and Caco-2 permeability to prioritize lead optimization .

Advanced Research Questions

Q. How can conflicting data between in vitro binding affinity and in vivo efficacy be systematically addressed?

- Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Correlate plasma exposure (AUC, Cmax) with target engagement using ELISA or PET imaging .

- Metabolite identification : LC-MS/MS to detect active/inactive metabolites that may explain reduced in vivo activity .

- Species-specific differences : Compare target homology (e.g., human vs. rodent) and adjust dosing regimens using allometric scaling .

Q. What computational strategies are effective for predicting off-target interactions of this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to screen against the PDB database for secondary targets (e.g., cytochrome P450 isoforms) .

- Machine learning models : Train on ChEMBL bioactivity data to predict toxicity or promiscuity .

- MD simulations : Assess binding stability (RMSD < 2 Å) and residence time for prioritized targets .

Q. How can synthetic yields be improved while minimizing genotoxic impurities?

- Flow chemistry : Continuous flow reactors reduce reaction time and byproduct formation (e.g., for nitration or amidation steps) .

- DoE (Design of Experiments) : Taguchi or Plackett-Burman designs to optimize parameters (e.g., pH, catalyst loading) .

- ICH-compliant purification : Reverse-phase HPLC with MS-directed fractionation to remove alkylating agents .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- CRISPR-Cas9 knockouts : Generate isogenic cell lines lacking the putative target to confirm on-target effects .

- Thermal proteome profiling (TPP) : Identify engaged proteins by monitoring thermal stability shifts in cell lysates .

- Transcriptomics : RNA-seq to map downstream pathway activation (e.g., apoptosis, inflammation) .

Q. How does the trifluoromethyl group influence metabolic stability compared to non-halogenated analogs?

- In vitro metabolism : Human hepatocyte incubations show reduced CYP3A4-mediated oxidation due to electron-withdrawing effects of CF₃ .

- Isotope labeling : ¹⁹F NMR tracks metabolite formation in real-time .

- Comparative SAR : Analogues with -CH₃ or -Cl substituents exhibit shorter t₁/₂ in microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.